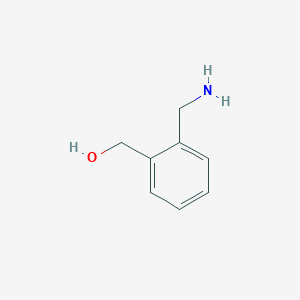

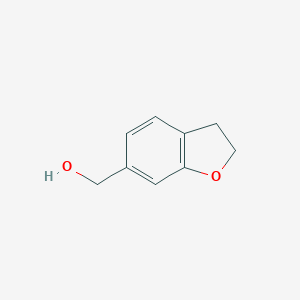

(2,3-Dihydrobenzofuran-6-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives is explored in the second paper, where a one-pot three-component approach is used to synthesize a variety of substituted dihydroisobenzofurans starting from o-bromoarylaldehydes, methanol, and terminal alkynes. This process involves a cooperative palladium/base promoted coupling/addition/cyclization sequence, which could potentially be adapted for the synthesis of “(2,3-Dihydrobenzofuran-6-yl)methanol” .

Molecular Structure Analysis

The molecular structure of dihydrobenzofuran derivatives can be complex, as indicated by the third paper, which discusses the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes. These complexes exhibit diastereomerism, with different orientations of the oxygen atom relative to other ligands in the complex. This suggests that “(2,3-Dihydrobenzofuran-6-yl)methanol” could also exhibit stereoisomerism, which would be an important consideration in its molecular structure analysis .

Chemical Reactions Analysis

The first paper provides information on the electroreduction of chlorodibenzofuran derivatives in deuterated methanol. It describes the formation of Birch-type reduction products and the incorporation of deuterium into the reduction products under certain conditions. This indicates that “(2,3-Dihydrobenzofuran-6-yl)methanol” could undergo similar electroreduction reactions, potentially leading to various reduced products .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of “(2,3-Dihydrobenzofuran-6-yl)methanol,” they do provide insights into the properties of related compounds. For example, the electroreduction process described in the first paper suggests that dihydrobenzofuran derivatives might have electroactive properties. The stereoselective addition of methanol in the third paper also implies that the physical properties such as solubility and boiling point could be influenced by the compound's stereochemistry .

Wissenschaftliche Forschungsanwendungen

Lignin Depolymerization : A study by Macala et al. (2009) demonstrated the hydrogenolysis and hydrogenation of dihydrobenzofuran in supercritical methanolic solutions, a process relevant to lignin depolymerization. This research highlights the potential of (2,3-Dihydrobenzofuran-6-yl)methanol in breaking down complex organic polymers like lignin (Macala et al., 2009).

Catalysis and Synthesis : Sarki et al. (2021) reported the use of methanol as both a hydrogen source and C1 synthon in chemical synthesis, emphasizing the role of methanol in creating various compounds, potentially including derivatives of (2,3-Dihydrobenzofuran-6-yl)methanol (Sarki et al., 2021).

Molecular Encapsulation : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, a process involving reactions in methanol. This research might be relevant to the structural manipulation and application of (2,3-Dihydrobenzofuran-6-yl)methanol (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based compounds with significant antimicrobial activity. These findings could be relevant to the biomedical applications of (2,3-Dihydrobenzofuran-6-yl)methanol and its derivatives (Sunitha et al., 2017).

Electrochemical Synthesis : Liu, Xu, and Wei (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source. This process showcases the utility of methanol in electrochemical reactions, which could extend to the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol derivatives (Liu, Xu, & Wei, 2021).

Safety and Hazards

Zukünftige Richtungen

The future directions for “(2,3-Dihydrobenzofuran-6-yl)methanol” could involve further exploration of its potential bioactive properties, given that some substituted benzofurans have shown significant anticancer activities . Additionally, the development of novel synthetic approaches to the 2,3-dihydrobenzofuran ring system could also be a promising area of future research .

Wirkmechanismus

Mode of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological activities .

Biochemical Pathways

More research is needed to elucidate the specific biochemical pathways this compound interacts with .

Pharmacokinetics

Some calculated physicochemical properties suggest that it has high gastrointestinal absorption and can permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is calculated to be 1.99 (iLOGP), indicating a balance between hydrophilic and lipophilic properties, which could influence its bioavailability .

Result of Action

The specific molecular and cellular effects of (2,3-Dihydrobenzofuran-6-yl)methanol’s action are currently unknown due to the lack of research on this compound .

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJJSKTZKULLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593071 | |

| Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzofuran-6-yl)methanol | |

CAS RN |

1083168-69-7 | |

| Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

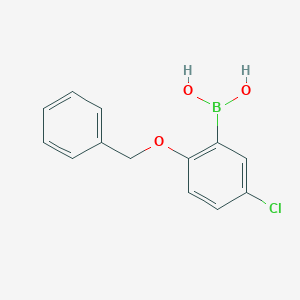

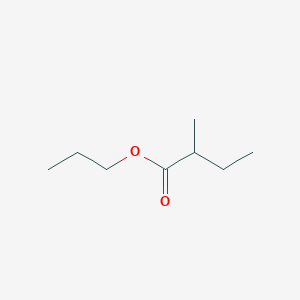

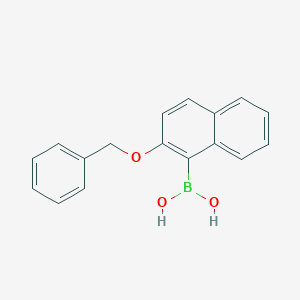

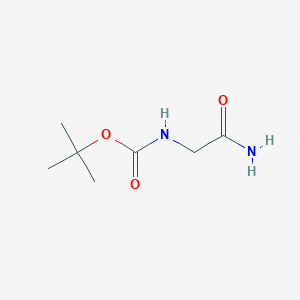

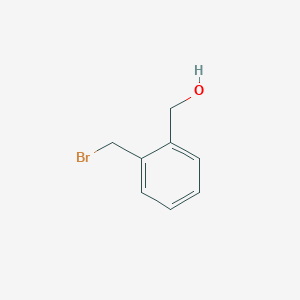

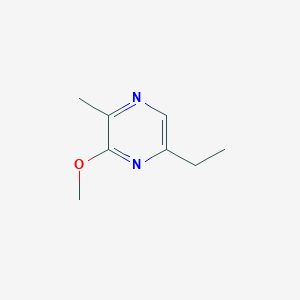

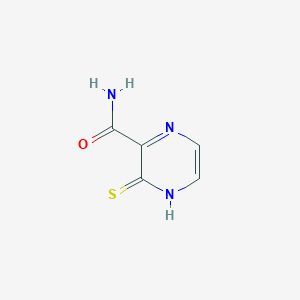

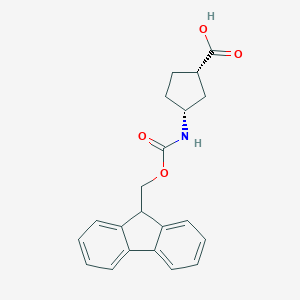

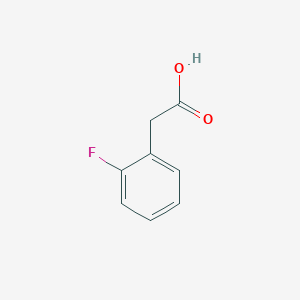

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)